

# Spectroscopic Analysis of 3-Amino-1H-indole-2-carbohydrazide: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Amino-1*H*-indole-2-carbohydrazide

**Cat. No.:** B034534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Amino-1H-indole-2-carbohydrazide**, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide presents a composite of expected spectral characteristics based on the analysis of closely related indole-2-carbohydrazide derivatives. The experimental protocols provided are standardized methodologies applicable for the characterization of this and similar compounds.

## Compound Profile

Identifier	Value
IUPAC Name	3-amino-1 <i>H</i> -indole-2-carbohydrazide
CAS Number	110963-29-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>4</sub> O <a href="#">[2]</a>
Molecular Weight	190.20 g/mol <a href="#">[2]</a>
Chemical Structure	

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of **3-Amino-1H-indole-2-carbohydrazide**. These predictions are derived from published data on structurally similar indole derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 11.5	Singlet (broad)	1H	Indole N-H
~9.0 - 9.5	Singlet (broad)	1H	-CONH-
~7.5 - 7.0	Multiplet	4H	Aromatic protons (indole ring)
~4.5 - 5.0	Singlet (broad)	2H	-NH <sub>2</sub> (hydrazide)
~4.0 - 4.5	Singlet (broad)	2H	-NH <sub>2</sub> (at C3)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 - 165	C=O (Carbohydrazide)
~140 - 145	C3a (Indole)
~135 - 140	C7a (Indole)
~125 - 130	C3 (Indole)
~120 - 125	C4, C5, C6, C7 (Indole)
~110 - 115	C2 (Indole)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in KBr)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3450 - 3300	Strong, Broad	N-H stretching (Indole NH, NH <sub>2</sub> )
3300 - 3200	Strong, Broad	N-H stretching (Hydrazide NH)
3100 - 3000	Medium	C-H stretching (Aromatic)
1680 - 1640	Strong	C=O stretching (Amide I)
1620 - 1580	Medium	N-H bending
1550 - 1500	Medium	C=C stretching (Aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z	Ion
191.09	[M+H] <sup>+</sup>
213.07	[M+Na] <sup>+</sup>
189.08	[M-H] <sup>-</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-1H-indole-2-carbohydrazide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -2 to 14 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Apply a  $30^\circ$  pulse width and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Use a relaxation delay of 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 ppm for  $^1\text{H}$  and  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
- Spectrum Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, spectra are collected in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

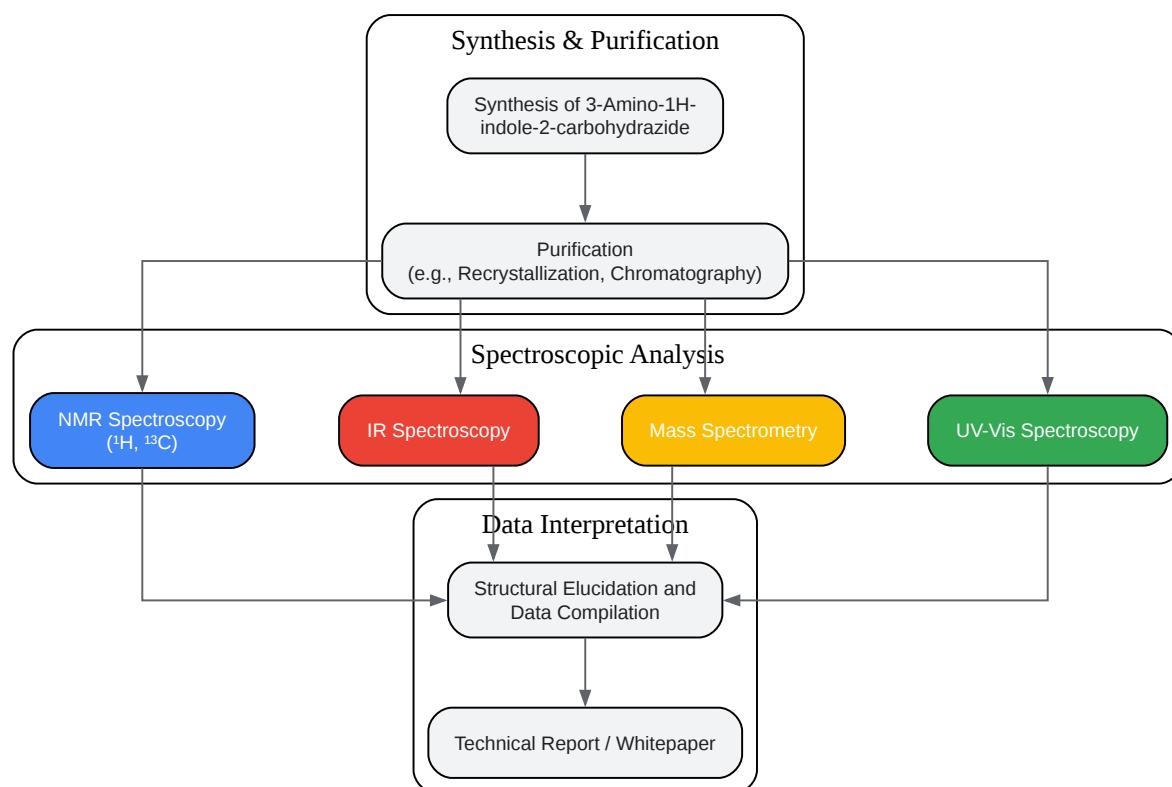
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion and Ionization:
  - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
- Mass Analysis:
  - Acquire mass spectra in both positive and negative ion modes.

- Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) and any other significant adducts or fragment ions.

## Visualizations

### Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Amino-1H-indole-2-carbohydrazide**.

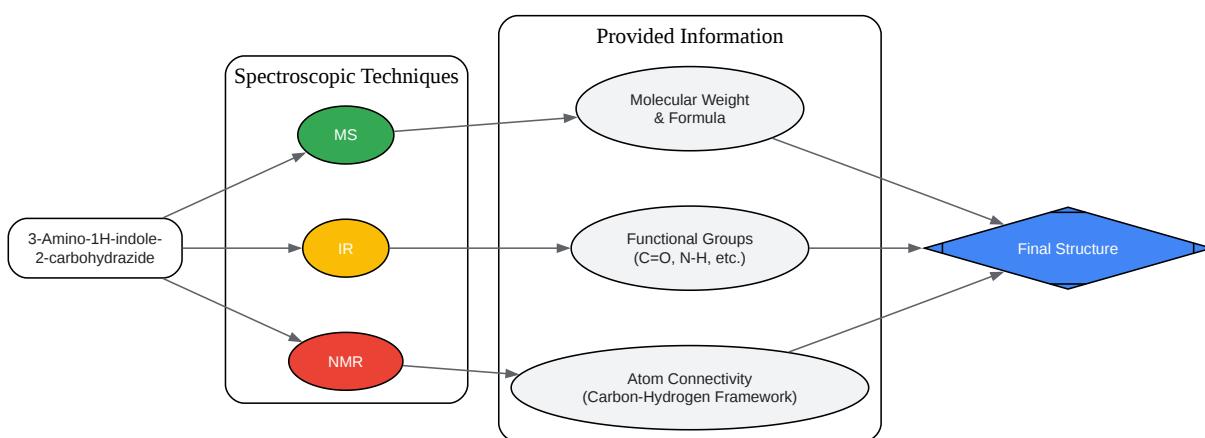


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Caption: General workflow for the synthesis and spectroscopic characterization.

## Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Information provided by each spectroscopic technique for structural elucidation.

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